3-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazole
Overview
Description
3-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Introduction of Sulfonyl and Methylsulfanyl Groups: These functional groups can be introduced through sulfonation and thiolation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazoles are known for their antifungal and antibacterial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes.
Medicine
Pharmaceuticals: Used in the development of drugs for treating infections, cancer, and other diseases.
Industry
Agrochemicals: Employed in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazole would depend on its specific application. Generally, triazoles can interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl and methylsulfanyl groups may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
3-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-1,2,4-triazole: Lacks the methylsulfanyl group, potentially altering its reactivity and biological activity.
5-Methylsulfanyl-1,2,4-triazole: Lacks the chlorophenyl and methylphenyl groups, which may affect its overall properties.
Uniqueness
The combination of the chlorophenyl, methylphenyl, sulfonyl, and methylsulfanyl groups in 3-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazole may confer unique chemical and biological properties, making it a compound of interest for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-11-3-9-14(10-4-11)24(21,22)20-16(23-2)18-15(19-20)12-5-7-13(17)8-6-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIVHWXXASXINF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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